molecular formula C26H26ClN3O2 B236801 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B236801
M. Wt: 448 g/mol
InChI Key: XKNYQSLXHAYYRI-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a biphenyl core, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the piperazine ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can result in the modulation of the target’s activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide include other biphenyl derivatives and piperazine-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C26H26ClN3O2

Molecular Weight

448 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C26H26ClN3O2/c1-2-25(31)30-16-14-29(15-17-30)24-13-12-22(18-23(24)27)28-26(32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,28,32)

InChI Key

XKNYQSLXHAYYRI-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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